molecular formula C19H14F4N4OS B284298 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B284298
M. Wt: 422.4 g/mol
InChI Key: INQQEFJYXMPSDO-UHFFFAOYSA-N
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Description

2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes fluorinated phenyl and pyrimidinyl groups, as well as a pyridinylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the pyrimidinyl and pyridinylmethyl acetamide moieties. One common synthetic route involves the use of a Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate . The reaction conditions often include the use of 2-dimethylamino pyridine (2-DMAP) as a catalyst to achieve good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Heck and Suzuki reactions , as well as boron-based reagents for borylation reactions . Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE include other fluorinated pyrimidinyl and pyridinyl derivatives. These compounds may share structural similarities but differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its combination of fluorinated phenyl and pyrimidinyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14F4N4OS

Molecular Weight

422.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H14F4N4OS/c20-14-5-3-13(4-6-14)15-8-16(19(21,22)23)27-18(26-15)29-11-17(28)25-10-12-2-1-7-24-9-12/h1-9H,10-11H2,(H,25,28)

InChI Key

INQQEFJYXMPSDO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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